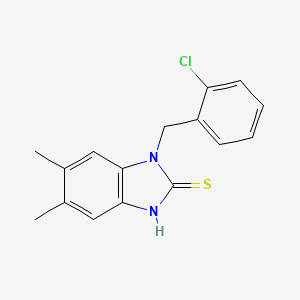![molecular formula C21H24N2O3 B5543120 (1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)
(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azaspiro compounds like "(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide" typically involves multi-step organic reactions, including cyclocondensation and spirocyclization. For instance, a microwave-assisted three-component one-pot cyclocondensation method has been applied for the synthesis of related N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety, highlighting the importance of efficient synthetic routes in accessing such complex structures (Göktaş et al., 2012).
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by the presence of a spiro linkage that connects two cyclic systems, one of which contains a nitrogen atom, contributing to the compound's three-dimensional structure and potentially its biological activity. The configurations and solid-state conformations of related compounds have been determined by X-ray crystallography, emphasizing the role of stereochemistry in these molecules' properties (Stamm et al., 2003).
科学的研究の応用
Chiral Heterospirocyclic Compounds in Synthesis
Research by Stamm et al. (2003) explores chiral heterospirocyclic compounds, demonstrating their utility as synthons for creating complex molecules, including dipeptides and tetrapeptides. These compounds are instrumental in advancing peptide synthesis, highlighting their importance in developing new pharmaceuticals and studying protein interactions (Stamm, Linden, & Heimgartner, 2003).
Antiviral Activity of Azaspiro Derivatives
A study by Apaydın et al. (2019) found that 1-thia-4-azaspiro[4.5]decan-3-one derivatives exhibit significant anti-coronavirus activity. This demonstrates the potential of azaspiro compounds in developing antiviral drugs, particularly against respiratory viruses (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Heterospirocyclic Compounds as Dipeptide Synthons
Suter et al. (2000) introduced heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as new dipeptide synthons. Their work illustrates the compounds' role in constructing peptides, which are crucial for developing therapeutic agents and studying biological mechanisms (Suter, Stoykova, Linden, & Heimgartner, 2000).
Microwave-Assisted Synthesis and Antiviral Properties
Research by Göktaş et al. (2012) on microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds revealed their potential as influenza virus fusion inhibitors. This underscores the importance of azaspiro derivatives in developing new antiviral therapies (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012).
Novel Antibacterial Activity
A study by Odagiri et al. (2013) on 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines showcases the compound's potent antibacterial activity against respiratory pathogens. This highlights the potential of azaspiro derivatives in addressing antibiotic resistance and treating respiratory infections (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).
特性
IUPAC Name |
(1R,3S)-1,3-dihydroxy-N-(2-phenylphenyl)-7-azaspiro[3.5]nonane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-18-14-19(25)21(18)10-12-23(13-11-21)20(26)22-17-9-5-4-8-16(17)15-6-2-1-3-7-15/h1-9,18-19,24-25H,10-14H2,(H,22,26)/t18-,19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFUNBCKVZJCQC-KDURUIRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(CC2O)O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@@H](C[C@@H]2O)O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)

![(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5543072.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)
![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)
![8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5543105.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)
![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)